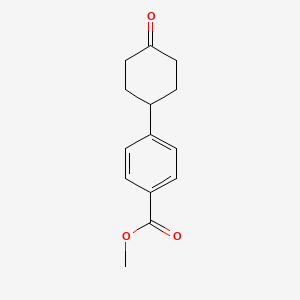

Methyl 4-(4-oxocyclohexyl)benzoate

Description

Methyl 4-(4-oxocyclohexyl)benzoate is an organic compound featuring a benzoate ester moiety linked to a 4-oxocyclohexyl group. Its molecular formula is C₁₄H₁₆O₃, distinguishing it from its ethyl ester analogue (C₁₅H₁₈O₃) by the shorter alkyl chain in the ester group. This compound is structurally characterized by a cyclohexanone ring (4-oxocyclohexyl) attached to a para-substituted benzoate ester.

The compound’s synthesis likely involves esterification of 4-(4-oxocyclohexyl)benzoic acid with methanol under acidic or catalytic conditions. Its applications may span intermediates in pharmaceuticals or organic synthesis, though further pharmacological or industrial data are needed.

Properties

Molecular Formula |

C14H16O3 |

|---|---|

Molecular Weight |

232.27 g/mol |

IUPAC Name |

methyl 4-(4-oxocyclohexyl)benzoate |

InChI |

InChI=1S/C14H16O3/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-5,11H,6-9H2,1H3 |

InChI Key |

KIEGVTHKDIIVTL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CCC(=O)CC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 4-(4-Oxocyclohexyl)benzoate (CAS 433211-87-1)

Key Differences :

- Ester Group : The ethyl ester analogue (C₁₅H₁₈O₃) has a marginally higher molecular weight due to the ethyl (-OCO₂C₂H₅) substituent compared to the methyl (-OCO₂CH₃) group in the target compound.

- Physicochemical Properties: Ethyl esters typically exhibit lower solubility in polar solvents and higher lipophilicity than methyl esters, which could influence their bioavailability or crystallization behavior. For instance, notes that quinoline-piperazine derivatives (e.g., C1–C7) crystallize in ethyl acetate, suggesting solvent preferences for analogous compounds .

- Synthetic Pathways : Both compounds likely share a common precursor (4-(4-oxocyclohexyl)benzoic acid) but diverge in esterification steps.

Table 1: Comparison of Methyl and Ethyl Analogues

| Property | Methyl 4-(4-Oxocyclohexyl)benzoate | Ethyl 4-(4-Oxocyclohexyl)benzoate |

|---|---|---|

| Molecular Formula | C₁₄H₁₆O₃ | C₁₅H₁₈O₃ |

| Ester Group | Methyl (-OCO₂CH₃) | Ethyl (-OCO₂C₂H₅) |

| Likely Solubility | Higher in polar solvents | Lower in polar solvents |

| Synthetic Step | Esterification with methanol | Esterification with ethanol |

Quinoline-Piperazine Derivatives (C1–C7)

Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share a benzoate ester backbone but incorporate a piperazine linker and quinoline-4-carbonyl group .

Structural and Functional Contrasts :

- Complexity: C1–C7 feature additional heterocyclic moieties (quinoline, piperazine) absent in the target compound.

- Synthesis: C1–C7 require multi-step synthesis, including piperazine coupling and quinoline functionalization, whereas this compound likely follows a simpler esterification route.

- Characterization: ¹H NMR spectra of C1–C7 would show distinct aromatic protons from the quinoline ring and piperazine methylenes, unlike the target compound’s simpler cyclohexanone and benzoate signals.

Table 2: Comparison with Quinoline-Piperazine Derivatives

| Property | This compound | C1–C7 Derivatives |

|---|---|---|

| Core Structure | Benzoate + cyclohexanone | Benzoate + quinoline-piperazine |

| Molecular Complexity | Low | High |

| Synthetic Steps | 1–2 steps | Multi-step (e.g., coupling, crystallization) |

| Potential Applications | Intermediate, solvent studies | Pharmaceutical candidates |

Loxoprofen (CAS 68767-14-6)

Key differences include:

- Functional Groups: Loxoprofen has a carboxylic acid (-COOH) and cyclopentyl moiety, contrasting with the ester and cyclohexanone in this compound.

- Pharmacology: Loxoprofen is a nonsteroidal anti-inflammatory drug (NSAID), while the target compound’s bioactivity remains uncharacterized in the evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.